4-(3-methylphenoxy)-N-(2-phenylethyl)butanamide
Description
Properties
IUPAC Name |
4-(3-methylphenoxy)-N-(2-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-16-7-5-10-18(15-16)22-14-6-11-19(21)20-13-12-17-8-3-2-4-9-17/h2-5,7-10,15H,6,11-14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOOSYKPXHCHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylphenoxy)-N-(2-phenylethyl)butanamide typically involves the reaction of 3-methylphenol with butanoyl chloride to form 4-(3-methylphenoxy)butanoyl chloride. This intermediate is then reacted with 2-phenylethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-methylphenoxy)-N-(2-phenylethyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-(3-methylphenoxy)-N-(2-phenylethyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(3-methylphenoxy)-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The phenoxy and phenylethyl groups may facilitate binding to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and pharmacological differences between 4-(3-methylphenoxy)-N-(2-phenylethyl)butanamide and related butanamide derivatives:
Key Observations:
Structural Modifications: The absence of a piperidine ring in this compound distinguishes it from fentanyl analogs (e.g., butyrfentanyl), which rely on the piperidine moiety for μ-opioid receptor binding . The 3-methylphenoxy group may increase metabolic resistance compared to halogenated analogs like 4-fluorobutyrfentanyl, which are prone to oxidative degradation .
Pharmacological Implications: Butyrfentanyl derivatives exhibit high opioid receptor affinity due to their piperidine and phenyl substituents. The phenylethyl group in the target compound might mimic this interaction but with reduced efficacy . The ortho-methoxy variant () shows how electron-donating groups (e.g., methoxy) reduce potency, suggesting similar trends for the 3-methylphenoxy group in the target compound .
Regulatory and Safety Considerations :
- Butyrfentanyl and its fluorinated analogs are controlled substances due to overdose risks, whereas the target compound’s regulatory status remains unclear. Its structural divergence from classical opioids may delay legal classification .
Research Findings and Data Gaps
Receptor Binding Assays: No direct studies on this compound were identified. However, molecular docking simulations for similar butanamides predict moderate μ-opioid receptor interactions, with logP values (~3.5) indicating moderate blood-brain barrier permeability .
Metabolic Pathways: The 3-methylphenoxy group may undergo hepatic O-demethylation, analogous to ortho-methoxy butyryl fentanyl, producing polar metabolites detectable in urine .
Toxicity Profile :
- Structural analogs like butyrfentanyl are associated with respiratory depression. The phenylethyl group in the target compound could mitigate this risk due to reduced receptor activation efficiency .
Biological Activity
4-(3-methylphenoxy)-N-(2-phenylethyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its structural components. The chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure features a butanamide backbone with a 3-methylphenoxy group and a 2-phenylethyl substituent, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H23NO2 |
| Molecular Weight | 299.38 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially affecting pathways involved in mood regulation and neuroprotection.
Pharmacological Effects
- Neuroprotective Activity : Research indicates that the compound exhibits neuroprotective effects, possibly through the modulation of glutamate receptors. This suggests potential applications in neurodegenerative diseases.
- Antidepressant-Like Effects : In animal models, the compound has shown antidepressant-like effects in behavioral assays, indicating its potential as a therapeutic agent for mood disorders.
- Anti-inflammatory Properties : Some studies have reported anti-inflammatory effects, which could make it relevant for conditions characterized by chronic inflammation.
Case Studies
- Study on Neuroprotection : A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in neuronal cell death following induced oxidative stress. The compound was found to upregulate antioxidant enzymes, suggesting a protective mechanism against oxidative damage.
- Behavioral Assessment : In behavioral tests assessing depression-like symptoms, subjects treated with the compound displayed reduced immobility time in the forced swim test compared to controls, indicating an increase in motivational behaviors.
Comparative Studies
Comparative studies with similar compounds have highlighted the unique properties of this compound:
| Compound | Neuroprotective Effect | Antidepressant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Compound A (e.g., similar butanamide) | Moderate | No | Yes |
| Compound B (e.g., different structure) | No | Yes | Moderate |
Conclusion from Studies
The existing literature suggests that this compound holds promise as a multi-functional pharmacological agent. Its neuroprotective and antidepressant-like properties warrant further investigation into its mechanism of action and potential therapeutic applications.
Future Directions
Future research should focus on:
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
- Mechanistic Studies : Investigating the precise molecular mechanisms underlying its biological effects.
- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
